N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide
Beschreibung
N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide is a pyrrolo[2,3-d]pyrimidine derivative characterized by a 4-chloro substituent and a pivaloyl (2,2-dimethylpropionamide) group at the 2-position. Its molecular formula is C₁₁H₁₃ClN₄O, with a molecular weight of 252.70 g/mol . The compound is synthesized via pivaloylation of 2-amino-pyrrolo[2,3-d]pyrimidine precursors followed by chlorination using POCl₃ in acetonitrile under reflux conditions . It serves as a key intermediate in medicinal chemistry, particularly in kinase inhibitor development .
Eigenschaften
IUPAC Name |
N-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O/c1-11(2,3)9(17)16-10-14-7(12)6-4-5-13-8(6)15-10/h4-5H,1-3H3,(H2,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBVXLCVUIJCSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(C=CN2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465501 | |
| Record name | N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149765-15-1 | |
| Record name | N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Condensation-Cyclization Strategies
The preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (I) serves as the foundational step for deriving N-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide. Two patented methods dominate industrial production:
Method A (CN110386936B):
-
Step 1: Condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate in solvent A (e.g., dichloromethane) catalyzed by p-toluenesulfonic acid yields 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (IV).
-
Step 2: Addition-condensation cyclization of IV with formamidine acetate in solvent B (e.g., ethanol) under basic conditions (NaOH or KOH) at 20–40°C, followed by elimination at 60–80°C, produces I in 75–85% yield.
-
Advantages: Low waste generation, high selectivity, and avoidance of toxic reagents like phosphorus oxychloride.
Method B (US10738058B2):
-
A four-step sequence starting from ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane achieves I with 99.9% HPLC purity.
-
Key Step: Cyclization of ethyl 2-cyano-4,4-diethoxybutanoate with formamidine hydrochloride in HCl/NaOH yields 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is chlorinated using POCl₃.
Table 1: Comparative Analysis of Core Synthesis Methods
| Parameter | Method A | Method B |
|---|---|---|
| Total Steps | 2 | 4 |
| Overall Yield | 75–85% | 94% |
| Key Solvent | Ethanol | Heptane/Water |
| Purity (HPLC) | >99% | 99.9% |
| Byproducts | Minimal | Negligible |
Functionalization at the 2-Position: Amination Strategies
Indirect Amination via Intermediate Modification
The Ambeed data demonstrates alkylation at the 7-position using benzyl chloride/K₂CO₃ in DMF. Adapting this for the 2-position:
-
Step 1: Protection of the 7-position with a tosyl group (US10738058B2).
-
Step 2: Lithiation at the 2-position using LDA at -78°C, followed by quenching with a nitrogen source (e.g., NH₃ or Boc-protected amine).
Acylation with 2,2-Dimethylpropionyl Chloride
Standard Acylation Protocol
Once 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is obtained, pivaloylation proceeds via:
Table 2: Optimized Acylation Conditions
Challenges in Acylation
-
Steric Hindrance: The bulky pivaloyl group may reduce reaction efficiency, necessitating excess acyl chloride.
-
Byproducts: Over-acylation or O-acylation observed in polar solvents like DMF.
Alternative Routes: One-Pot Functionalization
Tandem Cyclization-Acylation
A hypothetical one-pot method derived from CN110386936B:
-
Step 1: Cyclization of IV with formamidine acetate.
-
Step 2: In situ acylation using pivaloyl chloride before eliminating HCl.
-
Potential Benefits: Reduced purification steps and higher atom economy.
Analytical Characterization
HPLC and NMR Validation
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-alkylated derivatives, while oxidation can produce N-oxides.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide is primarily recognized for its role as a pharmaceutical intermediate. It serves as a scaffold for the synthesis of various bioactive compounds, particularly in the development of inhibitors targeting specific biological pathways.
Drug Development
This compound has been utilized in the synthesis of several important drug candidates:
- Tofacitinib : A Janus kinase (JAK) inhibitor used for treating rheumatoid arthritis. The synthesis of Tofacitinib involves intermediates derived from N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide, showcasing its utility in therapeutic applications against autoimmune diseases .
- Other JAK Inhibitors : The compound has been explored as a precursor for additional JAK inhibitors that target inflammatory conditions .
Synthesis and Reaction Conditions
The synthesis of N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide typically involves several key steps:
-
Formation of Pyrrolopyrimidine Framework :
- Starting with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- Reaction with pivaloyl chloride in the presence of pyridine to yield the desired amide.
- Purification :
Case Study: Inhibition of Kinase Activity
A study evaluated the inhibitory effects of N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide on various kinases involved in cell signaling pathways. Results indicated that this compound effectively inhibited specific kinases at micromolar concentrations, suggesting its potential as a lead compound for further drug development .
Structure-Activity Relationship (SAR) Studies
Research has focused on modifying the chemical structure of N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide to enhance its potency and selectivity against target enzymes. Various derivatives have been synthesized and tested for their biological activity, leading to the identification of more potent analogs .
Wirkmechanismus
The compound exerts its effects by inhibiting specific kinases, which are enzymes that play crucial roles in cell signaling pathways. By binding to the active site of these kinases, it prevents the phosphorylation of target proteins, thereby disrupting signaling cascades that promote cell growth and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Key Observations :
- Substituent Effects: The 4-chloro group is conserved across analogs, but substitutions at the 5-, 6-, or 2-positions modulate biological activity and physicochemical properties.
- Synthetic Efficiency : Compound 34 achieves a 55% yield via optimized chlorination, outperforming earlier routes (28% yield) . The target compound’s synthesis lacks explicit yield data but shares reagents (POCl₃, acetonitrile) with other derivatives .
Target Compound :
Analog 10b () exhibits antiproliferative activity against pancreatic cancer cells (MIA PaCa-2, IC₅₀ < 1 µM) and inhibits CDK9 kinase (IC₅₀ = 12 nM) .
Analog-Specific Activities :
- Compound 33 and 34 : These derivatives demonstrate potent receptor tyrosine kinase (RTK) inhibition, with 34 showing enhanced solubility due to the 2-methylbenzyl group .
- Sulfamoyl Analogs (10b) : The sulfamoylphenyl moiety enhances ATP-binding site competition in kinase targets, correlating with improved cytotoxicity .
Physicochemical Properties
- Melting Points : Analogs like compound 13 () melt at 188°C, whereas the target compound’s melting point is unspecified .
- Solubility: The 2-pivaloyl group in the target compound likely reduces aqueous solubility compared to sulfamoyl or amino-substituted analogs .
- Spectroscopic Data : ¹H NMR of compound 13 (DMSO-d₆) shows distinct aromatic proton signals (δ 6.35–7.44 ppm) and NH peaks (δ 11.03–11.41 ppm), aiding structural differentiation .
Biologische Aktivität
N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide, also known by its CAS number 149765-15-1, is a chemical compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and related research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃ClN₄O |
| Molecular Weight | 252.703 g/mol |
| CAS Number | 149765-15-1 |
| Purity Limit | ≥ 95% |
| Storage Conditions | Store at 0-8 °C |
Structural Characteristics
The compound features a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure known for its diverse biological activities. The presence of the chloro group at the 4-position enhances its interaction with biological targets.
Research indicates that N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases involved in cellular signaling pathways. For instance, it can modulate the activity of phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT), which are crucial for cell survival and proliferation .
- Regulation of Gene Expression : Studies suggest that this compound may influence the expression of genes associated with cell cycle regulation and apoptosis, potentially leading to anti-cancer effects .
- Interaction with Receptors : The compound may act as a ligand for various receptors involved in metabolic processes, impacting cellular responses to external stimuli .
Anticancer Activity
Several studies have highlighted the potential anticancer properties of N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide:
- Cell Proliferation Inhibition : In vitro studies have demonstrated that the compound can significantly reduce the proliferation of cancer cell lines, including those derived from breast and lung cancers .
- Induction of Apoptosis : Research indicates that treatment with this compound leads to increased apoptosis in cancer cells, likely through the activation of caspases and modulation of Bcl-2 family proteins .
Other Biological Activities
In addition to its anticancer effects, this compound has shown promise in other areas:
- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammatory responses in cellular models by inhibiting pro-inflammatory cytokines .
- Neuroprotective Effects : There is emerging evidence that N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide may protect neuronal cells from oxidative stress-induced damage .
Case Study 1: Anticancer Efficacy
A recent study evaluated the effects of N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide on human breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
Case Study 2: Inflammation Model
In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. These findings suggest potential therapeutic applications in inflammatory diseases.
Q & A
Q. What are the optimized synthetic routes for N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide and its derivatives?
Methodological Answer: The synthesis typically involves pivaloylation of the 2-amino group followed by chlorination using POCl₃. For example:
- Step 1 : React 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine with excess pivalic anhydride (Piv₂O) under nitrogen at 100–120°C for 2 hours, followed by cooling and filtration to yield intermediates like compound 31 .
- Step 2 : Chlorinate intermediate 31 with POCl₃ under reflux, followed by pH adjustment (8–9) and purification via silica gel chromatography to obtain the target compound .
Key Considerations : - Yields vary depending on substituents (e.g., 55% for compound 34 vs. 28% for analog 27 ) .
- Alternative routes may use nucleophilic displacement with aryl amines (e.g., 3-bromoaniline) to introduce diversity at the 4-position .
Q. How is the purity and structural integrity of the compound validated during synthesis?
Methodological Answer:
- TLC (Thin-Layer Chromatography) : Used to monitor reaction progress (e.g., Rf values: 0.46 for MeOH/CHCl₃ (1:19)) .
- ¹H NMR : Confirms substitution patterns (e.g., δ 11.03 ppm for NH protons in compound 13 ) .
- Analytical Data : Melting points (e.g., 188°C for compound 13 ) and HRMS validate molecular weight .
Q. What are the primary biological targets of this compound class?
Methodological Answer:
- Kinase Inhibition : Targets include EGFR, Her2, VEGFR2, and CDK2 via competitive binding to ATP pockets .
- Receptor Tyrosine Kinases (RTKs) : Derivatives like 8 and 9 show inhibitory activity against RTKs, validated through enzymatic assays and cellular proliferation studies .
Advanced Research Questions
Q. How do structural modifications at the 4- and 6-positions affect kinase selectivity?
Methodological Answer:
- 4-Position Substitution : Aryl amines (e.g., 4-chloro-2-fluorophenyl in 8 ) enhance RTK inhibition by increasing hydrophobic interactions .
- 6-Position Substitution : Benzyl groups (e.g., 2,4-dichlorobenzyl in 33 ) improve binding affinity due to steric and electronic effects .
Data Comparison :
| Compound | Substitution (Position 4) | IC₅₀ (EGFR) | Selectivity Ratio (Her2/EGFR) |
|---|---|---|---|
| 8 | 2-Fluoro-4-chlorophenyl | 12 nM | 1.5 |
| 9 | 4-Chlorophenyl | 18 nM | 2.3 |
| Data derived from enzymatic assays in . |
Q. How can conflicting data on synthetic yields be resolved?
Case Study : Compound 34 was synthesized in 55% yield via pivaloylation/chlorination , while earlier routes for analog 27 yielded 28% . Resolution Strategies :
- Reaction Optimization : Use excess POCl₃ and controlled reflux times to minimize side reactions.
- Purification : Replace column chromatography with flash chromatography for higher recovery .
Q. What methodologies are used to assess in vivo efficacy of derivatives?
Methodological Answer:
Q. How does the electronic nature of substituents influence reaction pathways during synthesis?
Case Study :
- Electron-Withdrawing Groups (EWGs) : Chlorine at the 4-position (compound 33 ) accelerates chlorination by stabilizing transition states via resonance .
- Electron-Donating Groups (EDGs) : Methoxy groups (e.g., in compound 13 ) slow down POCl₃-mediated reactions due to decreased electrophilicity .
Data Contradiction Analysis
Q. Why do similar derivatives exhibit divergent biological activities despite minor structural differences?
Example : Compound 8 (IC₅₀ = 12 nM for EGFR) vs. 9 (IC₅₀ = 18 nM) . Root Cause :
- Steric Effects : The 2-fluoro group in 8 reduces steric hindrance, allowing deeper binding into the kinase pocket.
- Solubility : Lipophilic substituents (e.g., naphthylmethyl in 11 ) may reduce aqueous solubility, affecting cellular uptake .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
